3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with 4-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of oxides or ketones.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern.
3-(3-Bromophenyl)-5-(4-ethoxyphenyl)-1,2,4-oxadiazole: Similar structure with an ethoxy group instead of a methoxy group.
3-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
3-(3-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromophenyl and methoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
1004672-03-0 |
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Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
3-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-7-5-10(6-8-13)15-17-14(18-20-15)11-3-2-4-12(16)9-11/h2-9H,1H3 |
InChI Key |
FSLSDIFIZRCIDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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